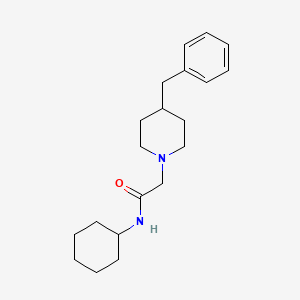
(2,4-dichlorobenzyl)(3-pyridinylmethyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-dichlorobenzyl)(3-pyridinylmethyl)amine hydrochloride, also known as Cetylpyridinium chloride (CPC), is a quaternary ammonium compound that is widely used in various industries, including pharmaceuticals, cosmetics, and oral care products. It is an antiseptic agent that has been extensively studied for its antimicrobial properties and has been found to be effective against a wide range of microorganisms.
作用機序
CPC acts by disrupting the cell membrane of microorganisms, leading to their death. It also interferes with the metabolism of microorganisms, inhibiting their growth.
Biochemical and Physiological Effects:
CPC has been found to have various biochemical and physiological effects, including the inhibition of bacterial adhesion, the prevention of biofilm formation, and the reduction of inflammation. It has also been found to have antioxidant properties and can protect against oxidative stress.
実験室実験の利点と制限
CPC has several advantages for lab experiments, including its broad-spectrum antimicrobial activity, its stability, and its low toxicity. However, it also has some limitations, including its potential to interfere with some assays and its potential to cause cytotoxicity at high concentrations.
将来の方向性
There are several future directions for research on CPC, including the development of new formulations with improved efficacy and safety profiles, the investigation of its potential use in combination with other antimicrobial agents, and the exploration of its potential use in new applications, such as the treatment of chronic wounds and infections. Additionally, further studies are needed to better understand the mechanism of action of CPC and to identify potential resistance mechanisms.
合成法
CPC can be synthesized using various methods, including the reaction of pyridine with benzyl chloride and subsequent quaternization with chloroacetic acid. The final product is obtained by reacting the resulting quaternary ammonium salt with hydrochloric acid.
科学的研究の応用
CPC has been extensively studied for its antimicrobial properties and has been found to be effective against a wide range of microorganisms, including bacteria, viruses, and fungi. It has been used in various applications, including oral care products, wound care, and disinfectants.
特性
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2.ClH/c14-12-4-3-11(13(15)6-12)9-17-8-10-2-1-5-16-7-10;/h1-7,17H,8-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVMFKACVHTLBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCC2=C(C=C(C=C2)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-3-phenylacrylamide](/img/structure/B5418261.png)



![3-isopropyl-6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5418280.png)
![ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2-(2-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5418292.png)
![2-{[5-(3,4-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5418294.png)
![2-bromo-N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5418301.png)
![1-[(3-methylphenyl)acetyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5418310.png)
![2-(2-{[4-(4-quinazolinyl)-1-piperazinyl]methyl}phenoxy)ethanol](/img/structure/B5418314.png)
![2-(1H-indol-3-yl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B5418322.png)
![ethyl {2-ethoxy-4-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B5418324.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5418326.png)
![N-(2-methoxyethyl)-7-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5418350.png)